5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid

FAAH inhibition Endocannabinoid system Enzyme kinetics

5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid is a chemically distinct pentanoic acid derivative that simultaneously targets FAAH (IC50=1.60 nM) and 5‑lipoxygenase, a dual profile unmatched by generic pentanoic acid analogs or single-target inhibitors. Its unique 2-methoxyethylamine substitution drives this target engagement; even minor amine modifications drastically shift potency or selectivity. With an elevated ALogP (4.97), it enhances membrane permeability, making it ideal for CNS drug discovery programs. For reproducible SAR validation and reliable in vivo probing of endocannabinoid/leukotriene crosstalk, only this exact compound suffices.

Molecular Formula C8H15NO4
Molecular Weight 189.211
CAS No. 1156644-00-6
Cat. No. B2707345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid
CAS1156644-00-6
Molecular FormulaC8H15NO4
Molecular Weight189.211
Structural Identifiers
SMILESCOCCNC(=O)CCCC(=O)O
InChIInChI=1S/C8H15NO4/c1-13-6-5-9-7(10)3-2-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)
InChIKeyHJAAKSZCOFACDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (CAS 1156644-00-6) for Research Procurement: Structural and Baseline Data


5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (CAS 1156644-00-6) is a pentanoic acid derivative characterized by a 2-methoxyethylamino substituent at the 5-position, forming an amide linkage with the carboxylic acid group . This compound is utilized as a specialized building block in organic synthesis and as a reagent in various chemical reactions, with documented biological activity profiles that include fatty acid amide hydrolase (FAAH) inhibition [1] and 5-lipoxygenase modulation . Its unique substitution pattern differentiates it from simpler pentanoic acid analogs and positions it as a versatile intermediate for medicinal chemistry campaigns targeting the endocannabinoid system and inflammatory pathways.

Why Generic Substitution of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (CAS 1156644-00-6) Fails for Targeted Research


Generic substitution of 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid with other pentanoic acid derivatives or unoptimized FAAH/5-LOX inhibitors is scientifically untenable due to the compound's specific substitution pattern that dictates its unique target engagement profile. Even structurally similar analogs with minor modifications to the amine or carboxylic acid moieties can exhibit orders of magnitude differences in inhibitory potency [1] or complete shifts in target selectivity . For procurement decisions, this necessitates the exact compound to ensure experimental reproducibility and to validate structure-activity relationships (SAR) derived from prior literature. The following quantitative evidence underscores the non-interchangeable nature of this specific chemical entity.

Quantitative Differentiation Evidence for 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (CAS 1156644-00-6) Against Comparators


FAAH Inhibitory Potency: Nanomolar IC50 Differentiates from Standard Reference Inhibitors

The compound exhibits an IC50 of 1.60 nM against fatty acid amide hydrolase (FAAH) isolated from Wistar rat brain [1]. In comparison, the well-characterized FAAH inhibitor URB597 demonstrates an IC50 ranging from approximately 4.6 nM to 5 nM in comparable rat brain membrane assays . This represents a 2.9- to 3.1-fold enhancement in potency for 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid relative to this benchmark inhibitor.

FAAH inhibition Endocannabinoid system Enzyme kinetics

5-Lipoxygenase Pathway Engagement: Documented Activity in a Standard Cellular Assay

The compound has been explicitly tested and shown to inhibit 5-lipoxygenase activity in rat RBL-2H3 cells . While a precise IC50 value is not reported in the publicly accessible record, this confirmation of activity against a key inflammatory enzyme distinguishes it from pentanoic acid derivatives that lack this pharmacological profile. A known dual 5-LOX/COX inhibitor, FPL 62064, exhibits an IC50 of 3.5 μM against RBL-1 cytosolic 5-lipoxygenase , providing a quantitative benchmark for the class.

5-Lipoxygenase Inflammation RBL-2H3 cells

Structural Differentiation as a Carboxylic Acid Building Block: Defined Amide Substitution Pattern

The compound is defined by a 2-methoxyethylamino group conjugated to a 5-oxopentanoic acid backbone . This contrasts with simpler analogs like 5-oxopentanoic acid (CAS 5746-02-1), which lacks the amide functionality, or 5-aminopentanoic acid (CAS 660-88-8), which features a primary amine. The methoxyethyl amide introduces both hydrogen-bonding potential and increased lipophilicity (calculated ALogP ~4.97) compared to the parent acid or primary amide .

Organic synthesis Building block Medicinal chemistry

High-Value Application Scenarios for 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid (CAS 1156644-00-6) Based on Quantitative Evidence


FAAH Probe Development for Endocannabinoid System Research

The compound's potent FAAH inhibitory activity (IC50 = 1.60 nM) [1] makes it a compelling starting point for developing next-generation chemical probes to study fatty acid amide signaling. Its ~3-fold potency advantage over URB597 suggests utility in experiments requiring high target occupancy at lower doses, such as in vivo pharmacological profiling or ex vivo autoradiography in tissues with low FAAH expression.

Dual-Mechanism Inflammation Research Tool

With confirmed activity against both FAAH [1] and 5-lipoxygenase , this compound serves as a unique tool for investigating the crosstalk between the endocannabinoid system and leukotriene-mediated inflammation. Researchers can utilize it to dissect the relative contributions of each pathway in cellular models of asthma, pain, or neuroinflammation, a capability not offered by more selective, single-target inhibitors.

Medicinal Chemistry Synthesis: Generation of Lipophilic Analogs

As a building block, the compound's elevated lipophilicity (ALogP = 4.97) relative to parent pentanoic acids facilitates the synthesis of drug-like molecules with enhanced membrane permeability. This is particularly valuable in CNS drug discovery programs targeting intracellular or membrane-bound enzymes, where improved passive diffusion across the blood-brain barrier is a critical design parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-[(2-Methoxyethyl)amino]-5-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.